1,4-bis({4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoyl})piperazine
Description
Properties
IUPAC Name |
[4-[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]piperazin-1-yl]-[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44N4O6S2/c1-23-17-24(2)20-35(19-23)43(39,40)29-9-5-27(6-10-29)31(37)33-13-15-34(16-14-33)32(38)28-7-11-30(12-8-28)44(41,42)36-21-25(3)18-26(4)22-36/h5-12,23-26H,13-22H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGMKYHCYZZZFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CC(CC(C5)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis({4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoyl})piperazine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of piperazine with 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,4-bis({4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoyl})piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1,4-bis({4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoyl})piperazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-bis({4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoyl})piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
1,4-bis(4-fluorophenylsulfonyl)piperazine
- Structure : Fluorophenylsulfonyl groups replace the dimethylpiperidinyl-benzoyl moieties.
- Activity : Demonstrated 19–30% DPP-4 inhibition at 100 µM in vitro and significant hypoglycemic effects in streptozotocin-induced diabetic mice (blood glucose reduction: ~40% vs. control) .
- Mechanism : Quantum-Polarized Ligand Docking (QPLD) studies confirm interactions with DPP-4 residues (R125, E205, W629) via sulfonyl oxygen atoms .
| Compound | DPP-4 Inhibition (%) | Blood Glucose Reduction | Key Substituents |
|---|---|---|---|
| Target Compound | Pending data | Pending data | 3,5-dimethylpiperidinyl-sulfonyl |
| 1,4-bis(4-fluorophenylsulfonyl)piperazine | 19–30 | ~40% | 4-fluorophenyl-sulfonyl |
This may result in lower target engagement compared to the dimethylpiperidinyl variant, which could enhance binding to hydrophobic enzyme regions.
Antitumor Piperazine Derivatives
1,4-bis[3-(amino-dithiocarboxy)propionyl]piperazine (4c, 4d, 4e)
- Structure : Dithiocarboxypropionyl groups replace sulfonylbenzoyl moieties.
- Activity : Compound 4d showed 90% inhibition against HL-60 leukemia cells at 10 µM, attributed to dithiocarbamate-mediated pro-apoptotic effects .
Comparison : The target compound’s sulfonylbenzoyl groups may offer better metabolic stability than dithiocarbamates, though antitumor efficacy remains unverified.
Antimalarial Piperazine Libraries
1,4-bis(3-aminopropyl)piperazine Derivatives
- Structure: Aminopropyl side chains instead of sulfonylbenzoyl groups.
- Activity : Chloroquine-like antimalarial activity via food vacuole accumulation (IC₅₀: 10–100 nM) .
- Mechanism: Targets β-hematin formation or cytosolic aminopeptidase Pfa-M1 .
Comparison: The dimethylpiperidinyl-sulfonyl groups in the target compound likely redirect activity toward non-antimalarial targets (e.g., DPP-4) due to altered hydrophobicity and charge distribution.
Trifluoromethylsulfonyl Piperazines
(2R,5S)-2,5-bis(chloromethyl)-1,4-bis[(trifluoromethyl)sulfonyl]piperazine
- Structure : Trifluoromethylsulfonyl groups enhance electronegativity.
- Synthesis : Single-crystal X-ray analysis confirmed stereochemistry .
- Applications : Primarily explored in organic synthesis rather than pharmacology .
Comparison : The trifluoromethyl group’s strong electron-withdrawing effects contrast with the dimethylpiperidinyl group’s electron-donating properties, impacting solubility and target interactions.
Biological Activity
1,4-bis({4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoyl})piperazine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article provides a comprehensive overview of its biological activity, including data tables and research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 392.6 g/mol. It features a piperazine core substituted with sulfonyl and benzoyl groups, which are critical for its biological interactions .
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets involved in cancer cell proliferation and survival. The presence of the 3,5-dimethylpiperidin-1-yl sulfonyl group enhances its lipophilicity, facilitating better cell membrane penetration. This structural feature may also contribute to the compound's ability to form hydrogen bonds with cellular components, potentially leading to increased cytotoxicity against cancer cells .
Cytotoxicity Studies
Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit 50% of cell viability) for different cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 (Colon Cancer) | < 1 |
| HT29 (Colon Cancer) | < 1 |
| Ca9-22 (Oral Cancer) | < 2 |
| HSC-2 (Oral Cancer) | < 2 |
These results indicate that the compound is highly effective against colon and oral cancers, with IC50 values below 2 µM being indicative of potent cytotoxicity .
Selectivity Index
The selectivity index (SI) is a crucial parameter that evaluates the therapeutic window of a drug. For this compound, the SI values were calculated based on its effects on non-malignant versus malignant cells. The observed SI values ranged from 3 to 7, suggesting moderate selectivity towards cancer cells over normal cells .
Case Studies
Several studies have been conducted to further explore the biological implications of this compound:
- Study on Colon Cancer Cells :
- Oral Squamous Cell Carcinoma :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
